molecular formula C9H9N3O B7964874 2-amino-8-methyl-1H-quinazolin-4-one

2-amino-8-methyl-1H-quinazolin-4-one

Cat. No.: B7964874
M. Wt: 175.19 g/mol
InChI Key: NLLZAHIPYDRNRQ-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-1H-quinazolin-4-one is a quinazolinone-based compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . Its structure is characterized by an amino group at the 2-position and a methyl group at the 8-position of the quinazolinone core . This specific scaffold is recognized in medicinal chemistry for its diverse biological activities. Quinazolinone derivatives are extensively investigated for their potential pharmacological properties, particularly as antibacterial and anti-inflammatory agents . Research indicates that derivatives with appropriate substituents, such as an amino group, can exhibit considerable activity against both Gram-positive and Gram-negative bacteria, as well as demonstrate anti-inflammatory effects in standard models like the carrageenan-induced paw edema test . The quinazolinone pharmacophore is a key structure in several approved drugs and is a versatile template for designing novel therapeutic agents, including multi-target inhibitors for complex diseases . This product, this compound, is provided for research purposes to support such investigations in drug discovery and development. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLZAHIPYDRNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies on 2 Amino 8 Methyl 1h Quinazolin 4 One Analogs

Impact of Substituents at Key Positions of the Quinazolinone Ring

The biological activity of quinazolinone derivatives can be significantly altered by introducing different substituents on the fused ring system. nih.gov The nature and position of these substituents influence the molecule's physicochemical properties and its interaction with biological targets. mdpi.com

Position 2: The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov

Position 3: The addition of various heterocyclic moieties at position 3 has been suggested to increase biological activity. mdpi.comnih.gov For antimicrobial efficacy, the presence of a substituted aromatic ring at this position is beneficial. nih.gov

Position 4: While the core structure is a quinazolin-4-one, SAR studies on related quinazolines (not quinazolinones) have shown that substitutions at the 4th position, mainly with an amine or substituted amines, can enhance antimicrobial properties. nih.gov

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring is also a critical site for modification. The presence of halogen atoms, such as iodo, at positions 6 and 8 can improve antimicrobial and anticonvulsant activities. nih.govresearchgate.net Specifically for the 8-position, which is occupied by a methyl group in the parent compound, studies on related quinazolin-4-ones as tankyrase inhibitors have shown that introducing larger substituents can lead to new interactions with the target enzyme, thereby improving both affinity and selectivity. researchgate.net For instance, nitro and diol substituents at C-8 have been demonstrated to engage in favorable interactions. researchgate.net

The following table summarizes the observed impact of various substituents on the activity of quinazolinone analogs based on available literature.

PositionSubstituent TypeImpact on Biological ActivitySource(s)
2 Methyl, Amine, ThiolEssential for antimicrobial activity nih.gov
3 Substituted Aromatic RingEnhances antimicrobial activity nih.gov
3 Heterocyclic MoietiesCan increase overall biological activity mdpi.comnih.gov
6 & 8 Halogen Atoms (e.g., Iodo)Improves antimicrobial and anticonvulsant activity nih.govresearchgate.net
8 Larger groups (e.g., Nitro, Diol)Can improve binding affinity and selectivity for certain enzymes researchgate.net

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) are critical determinants of its biological function. unimi.it

Conformational analysis of quinazolinone derivatives, through methods like single-crystal X-ray diffraction, has revealed significant rotational freedom for substituents attached to the core ring system. nih.gov For example, in 2,6-disubstituted 3-methylquinazolin-4-one derivatives, the orientation of aromatic fragments at the C-2 and C-6 positions is highly dependent on the nature of ortho substituents and their mutual steric influence. nih.gov This conformational flexibility can impact how the molecule fits into a biological target's binding site.

Stereochemistry plays a crucial role in drug action, affecting target binding, distribution, and metabolism. unimi.it Generally, natural products are biosynthesized in an enantiomerically pure form, and this chirality is often a driver for potency and pharmacokinetics. unimi.it While specific studies on the stereochemical influences of 2-amino-8-methyl-1H-quinazolin-4-one are not detailed in the provided results, research on other chiral heterocyclic compounds has shown that different stereoisomers can exhibit significant differences in biological activity. unimi.it This suggests that stereoselective uptake or interaction with a target might be responsible for variations in efficacy among isomers. unimi.it For quinolinones, which are structurally related to quinazolinones, crystal structures often consist of a pair of enantiomers, highlighting the presence of chiral centers that are key to their molecular geometry. scispace.comscielo.br

Methodologies for Systematic SAR Elucidation

A systematic approach is crucial for elucidating the SAR of this compound analogs. This involves a combination of synthetic chemistry and computational modeling.

Synthetic Methodologies:

Systematic Analog Synthesis: A primary method involves the targeted synthesis of a library of analogs where specific positions on the quinazolinone ring are systematically varied. acs.org These derivatives are then screened for in vitro biological activity to identify how each modification affects potency. acs.org

Multi-Component Reactions (MCRs): Efficient synthetic strategies are essential for generating diverse compound libraries. A novel MCR strategy has been developed for the one-pot synthesis of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent. aurigeneservices.com This method proceeds through a sequence of reactions including ring opening, decarboxylation, and heterocyclization, allowing for the rapid construction of key building blocks for SAR studies. aurigeneservices.com

Computational Methodologies:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method is used to discover the critical structural factors that affect biological activity. researchgate.net By building computational models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers can correlate the 3D properties of molecules with their inhibitory activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. researchgate.net It helps to understand key interactions, like hydrogen bonds, that stabilize the ligand-target complex. nih.gov

Pharmacophore Modeling: This approach identifies the essential spatial arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the dynamic nature of the ligand-target interaction. researchgate.net

Identification of Pharmacophoric Requirements for Biological Efficacy

A pharmacophore model outlines the key structural features a molecule must possess to be biologically active. For quinazolinone derivatives, these requirements can vary depending on the therapeutic target. researchgate.net

Key pharmacophoric features identified for various quinazolinone analogs include:

Hydrogen Bonding Sites: The quinazolinone core itself contains crucial hydrogen bonding features. The carbonyl oxygen and the nitrogen atom of the quinazolinone ring can form key hydrogen bond interactions with the backbones of target proteins. nih.gov

Substituents at Position 2: The group at the 2-position is a critical determinant of activity. For antimicrobial action, an amine, methyl, or thiol group at this position is considered a key pharmacophoric requirement. nih.gov

Substituents on the Benzene Ring: The substitution pattern on the fused benzene ring (positions 5 through 8) is important for fine-tuning activity. Halogenation at positions 6 and 8 has been identified as a beneficial feature for improving antimicrobial potency. nih.gov

These findings collectively suggest that an effective analog of this compound likely requires a specific combination of hydrogen bond donors and acceptors within the quinazolinone core, coupled with appropriately selected substituents at the 2, 3, and 8 positions to optimize interactions with its biological target.

Computational Chemistry and in Silico Modeling for Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For the quinazolinone scaffold, docking studies have been instrumental in elucidating binding modes and identifying key intermolecular interactions that drive biological activity. Researchers have docked various quinazolinone derivatives against a wide array of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammation.

Docking simulations for quinazolinone analogues frequently identify crucial interactions such as hydrogen bonds formed by the quinazolinone carbonyl group and nitrogen atoms, as well as π-π stacking interactions involving the fused aromatic rings. mdpi.com For instance, studies on quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, reveal critical hydrogen bonds with residues like Met793 in the ATP-binding site. nih.govnih.gov Similarly, when targeting bacterial DNA gyrase, interactions with residues such as Asp73 and Asn46 are shown to be vital for inhibitory activity. nih.gov In the context of Poly (ADP-ribose) polymerase (PARP) inhibition, another anticancer strategy, docking helps to understand how these molecules fit into the nicotinamide (B372718) binding pocket. tandfonline.comconsensus.app

These studies collectively suggest that substitutions on the quinazolinone core, such as the amino group at position 2 and the methyl group at position 8 in 2-amino-8-methyl-1H-quinazolin-4-one, would significantly influence the molecule's binding affinity and selectivity towards different targets.

Representative Docking Studies of Quinazolinone Derivatives

Quinazolinone Derivative TypeTarget Protein (PDB ID)Key Interacting ResiduesReported Docking Score (kcal/mol)Predicted ActivitySource
Schiff Base DerivativesDNA Gyrase (1KZN)Asn46, Asp73, Arg136-5.96 to -8.58Antibacterial nih.gov
General Quinazolinone DerivativesEGFR (1M17)Not specifiedNot specifiedAnticancer nih.gov
Hydrazone DerivativesPARP1 (4ZZZ) & STAT3 (6NJS)Not specifiedNot specifiedAnticancer (Dual Inhibitor) tandfonline.com
General Quinazolinone DerivativesMMP-13Ser250, Gly248Not specifiedAnti-osteoarthritis rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely employed. nih.govfrontiersin.orgrsc.org

These models generate contour maps that visualize the regions around the molecular scaffold where modifications would likely enhance or diminish activity. For example, QSAR studies on quinazolinone-based EGFR inhibitors have highlighted the importance of steric and electrostatic fields. frontiersin.orgunar.ac.id The models might indicate that bulky, electropositive substituents at a specific position increase inhibitory potency, while electronegative groups at another position are detrimental. nih.gov This information is invaluable for rationally designing new, more potent analogues.

While a specific QSAR model for this compound is not available, the established models for related series suggest that the electronic properties of the amino group and the steric bulk of the methyl group would be significant descriptors in predicting its biological activity. nih.gov These models serve as powerful predictive tools to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Summary of a Representative 3D-QSAR Study on Quinazoline (B50416) Analogues

QSAR ModelTargetKey Statistical ParametersPrimary Findings from Contour MapsSource
CoMFA & CoMSIAMMP-13 InhibitorsCoMFA (q²=0.646, r²=0.992), CoMSIA (q²=0.704, r²=0.992)Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. nih.gov
CoMFA & CoMSIAPAK4 InhibitorsCoMFA (q²=0.595, r²=0.986), CoMSIA (q²=0.762, r²=0.984)Hydrogen bond and hydrophobic interactions are key for inhibitor affinity. benthamdirect.com
MLRErbB-2 Inhibitorsr²=0.956, q²=0.915Estate Contribution descriptors (SaaOE-Index, SsClE-index) are most important for predicting activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for validating docking poses and assessing the stability of the ligand-receptor complex. tandfonline.com

In quinazolinone research, MD simulations are performed on the most promising ligand-target complexes identified through docking. nih.govtandfonline.com By analyzing parameters such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound within the active site or if the complex is unstable. nih.gov For example, a 100-nanosecond MD simulation of a quinazolinone derivative complexed with PARP1 and STAT3 proteins was used to confirm the stability of the binding, supporting the compound's potential as a dual inhibitor. tandfonline.com These simulations provide deeper insights into how the ligand and protein adapt to each other, revealing the flexibility of the binding pocket and the persistence of key interactions, like hydrogen bonds, over time. rsc.orgbenthamdirect.com

Typical Parameters in an MD Simulation Study of a Quinazolinone Complex

ParameterDescriptionTypical Finding for a Stable ComplexSource
Simulation TimeThe duration of the simulation (e.g., 10 ns, 100 ns).Longer simulations provide more robust stability data. tandfonline.comrsc.org
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.A low, plateauing RMSD value indicates the complex has reached equilibrium and is stable. nih.gov
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Identifies flexible and rigid regions of the protein upon ligand binding. rsc.orgbenthamdirect.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds with key residues confirm a stable binding mode. benthamdirect.com

Advanced Computational Techniques (e.g., Quantum Mechanical Calculations, Machine Learning in Drug Design)

Beyond classical simulation methods, advanced computational techniques are increasingly being applied to quinazolinone research. Machine learning (ML), particularly in the context of QSAR, is used to develop more accurate and predictive models. ML-based algorithms like Support Vector Machines (SVM) can handle complex, non-linear relationships between chemical structures and biological activities, potentially outperforming traditional regression methods. biointerfaceresearch.com

Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to compute the electronic properties of molecules with high accuracy. frontiersin.org These methods can determine parameters like molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, which are critical for understanding chemical reactivity and interaction mechanisms at a subatomic level. This information can be used to refine the parameters (force fields) used in MD simulations or to provide deeper insights into reaction mechanisms.

In Silico Prediction of Biological Activity Profiles

In silico screening is a broad term for using computational methods to identify and prioritize compounds with desired biological activities from large virtual libraries. For the quinazolinone scaffold, these methods are used to predict a wide range of potential therapeutic applications. nih.govfrontiersin.org

By docking a library of virtual quinazolinone derivatives against various targets, researchers can predict activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govijpsr.info Furthermore, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net These predictions help to identify candidates that not only have high potency but also possess drug-like pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development. For example, in silico ADMET screening of novel quinazolinone derivatives designed as AKT inhibitors showed they had a high probability of crossing the blood-brain barrier and were non-carcinogenic, marking them as promising candidates for further study. nih.gov

Predicted Biological Activities for the Quinazolinone Scaffold via In Silico Methods

Predicted Biological ActivityComputational Method UsedExample Target(s)Source
AnticancerMolecular Docking, QSAR, MD SimulationsEGFR, PARP, DHFR, AKT1, VEGFR-2 nih.govbiointerfaceresearch.comnih.govresearchgate.net
AntimicrobialMolecular DockingDNA Gyrase nih.govnih.gov
Anti-inflammatoryMolecular DockingCOX-2, NF-κB pathway proteins acs.org
Antiviral (Anti-HIV)General Biological ScreeningNot specified ijpsr.info
Pharmacokinetic Profile (ADMET)ADMET Prediction SoftwareN/A nih.govresearchgate.net

Molecular Mechanisms of Action of 2 Amino 8 Methyl 1h Quinazolin 4 One and Its Bioactive Analogs

Enzyme and Receptor Target Modulation

Quinazolinone-based compounds are recognized for their ability to interact with a wide array of biological targets, including enzymes and receptors that are pivotal in various pathological processes. This modulation is a key aspect of their mechanism of action. Notably, derivatives of the quinazolin-4-one scaffold have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), demonstrating their potential to influence receptor activity and associated neurological pathways. nih.gov

Inhibition of Specific Enzymes

The quinazolinone scaffold has proven to be a versatile template for designing potent inhibitors of numerous enzymes critical to cell signaling, proliferation, and metabolism.

Poly(ADP-ribose) Polymerase-1 (PARP-1): Analogs of 2-amino-8-methyl-1H-quinazolin-4-one have been developed as dual-target inhibitors of PARP-1 and Bromodomain-containing protein 4 (BRD4). spandidos-publications.com One such derivative, compound 19d , exhibited micromolar enzymatic potency against both PARP1 and BRD4. spandidos-publications.com Furthermore, recent studies on substitutions at the C-8 position of the quinazolin-4-one core have led to the discovery of potent and selective tankyrase inhibitors, a subclass of PARP enzymes. nih.govnih.gov For example, a derivative with a nitro-substituent at the C-8 position (compound 40 ) showed an IC₅₀ value of 14 nM against TNKS2. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinases: The quinazolinone core is a well-established pharmacophore for tyrosine kinase inhibitors. nih.gov Several derivatives have shown potent inhibitory activity against EGFR. researchgate.netbldpharm.com For instance, compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) , was identified as a highly potent EGFR tyrosine kinase inhibitor with an IC₅₀ value of 1.37 nM. researchgate.net

Many quinazolin-4(3H)-one derivatives act as multi-kinase inhibitors, targeting several tyrosine kinases simultaneously. nih.govdrugbank.com Analogs have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov For example, compounds 2i and 3i showed strong inhibition of CDK2 with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. nih.gov Other derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, with one lead compound (compound 4 ) showing IC₅₀ values of 0.15 µM and 0.21 µM against EGFR and VEGFR-2, respectively. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): Quinazolinone derivatives have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. nih.gov A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed DPP-4 inhibitory activity, although they were less potent than the standard drug sitagliptin. nih.gov Other studies have also successfully identified quinazolinone compounds with potent DPP-4 inhibitory effects.

Cyclooxygenase-2 (COX-2): Certain quinazolinone derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) mRNA. This effect is achieved through the inhibition of the nuclear factor κB (NF-κB) pathway, a key regulator of inflammatory gene expression.

Lactate (B86563) Dehydrogenase A (LDHA): While direct inhibition of LDHA by this compound analogs is not widely reported, related heterocyclic compounds, specifically quinoline (B57606) 3-sulfonamides, have been identified as potent, NADH-competitive LDHA inhibitors. nih.gov These inhibitors effectively reduce lactate production in cancer cells, highlighting the potential for targeting LDHA with related chemical scaffolds.

Thymidylate Synthase (TS): Analogs of quinazolinone are known to inhibit thymidylate synthase. The replacement of the 4-oxo group with a sulfur atom (4-thio-quinazoline) was found to not significantly alter TS inhibition. However, the introduction of a methylthio group at the same position was detrimental to the inhibitory activity. A novel quinazolinone derivative, MJ-33 , has also been reported to downregulate thymidylate synthase in colorectal cancer cells. spandidos-publications.com

Dihydrofolate Reductase (DHFR): The quinazolinone structure is a key feature in many antifolates that target DHFR. Several series of quinazolinone analogs have been synthesized and evaluated as DHFR inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range. For example, compounds 28, 30, and 31 from one series were the most active DHFR inhibitors with IC₅₀ values of 0.5, 0.4, and 0.4 µM, respectively. Some derivatives have been designed as dual inhibitors of DHFR and EGFR-TK. bldpharm.com

Queuine (B138834) tRNA-ribosyltransferase (TGT): The specific compound 2-amino-8-methyl-4(1H)-quinazolinone is known to be a substrate for Queuine tRNA-ribosyltransferase. This enzyme catalyzes a base-exchange reaction, replacing a guanine (B1146940) residue with the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ1), in the anticodon loop of specific tRNAs. The catalytic process occurs via a double-displacement mechanism involving a covalent enzyme-RNA intermediate.

Table 1: Inhibitory Activity of Bioactive Quinazolinone Analogs

Compound/Analog Target Enzyme(s) IC₅₀ / Kᵢ Value Reference(s)
Compound 40 TNKS2 (PARP) 14 nM nih.govnih.gov
Compound 8b EGFR-TK 1.37 nM researchgate.net
Compound 2i CDK2 0.173 µM nih.gov
Compound 3i CDK2 0.177 µM nih.gov
Compound 4 EGFR / VEGFR-2 0.15 µM / 0.21 µM nih.gov
Compound 31 DHFR 0.4 µM
Compound 24 EGFR-TK / DHFR 13.40 nM / 0.30 µM bldpharm.com

Ligand-Protein Binding Interactions

Molecular docking and crystallography studies have elucidated the specific interactions between quinazolinone inhibitors and their target enzymes, providing a structural basis for their activity.

PARP-1: The quinazolinone ring system of a dual BRD4/PARP1 inhibitor was predicted to form two hydrogen bonds with the backbone atoms of Glycine 863 in the PARP1 active site. spandidos-publications.com For tankyrase 2 (TNKS2), a PARP family member, C-8 substituted quinazolin-4-ones engage in new interactions, with nitro- and diol-substituents improving affinity and selectivity. nih.govnih.gov

EGFR: The inhibitory mechanism of quinazolinone derivatives against EGFR often mimics that of known inhibitors like erlotinib. Docking studies revealed that these compounds form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site. researchgate.net One potent inhibitor was shown to interact with the amino acid Lysine 745 via a π-π interaction. bldpharm.com

DHFR: The binding of quinazolinone inhibitors to human DHFR involves key interactions with several amino acid residues. Molecular docking studies have identified Glutamic acid 30 (Glu30), Phenylalanine 31 (Phe31), and Phenylalanine 34 (Phe34) as crucial for the binding and inhibitory activity of these compounds.

DPP-4: The interaction of quinazolinone derivatives with DPP-4 involves binding to the S1 and S2 pockets of the enzyme, which is crucial for achieving maximum inhibitory effect.

NF-κB (related to COX-2 inhibition): Quinazolinone derivatives that suppress COX-2 expression interact with the NF-κB receptor. The amino group of these compounds can form hydrogen bonds with Aspartic acid 239 (Asp239) and Lysine 241 (Lys241) , while the aromatic and pyrimidine (B1678525) rings interact with Histidine 41 (His41) through π–cation interactions.

Cellular and Subcellular Level Interventions

Beyond direct enzyme inhibition, this compound and its analogs exert their biological effects by intervening in fundamental cellular processes, including cell cycle control and programmed cell death pathways.

Modulation of Cell Cycle Progression

A significant mechanism of action for many anticancer quinazolinone derivatives is the disruption of the normal cell cycle, leading to arrest at specific checkpoints.

G1 Phase Arrest: A dual PARP1/BRD4 inhibitor based on the quinazolin-4(3H)-one scaffold was found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. spandidos-publications.com Similarly, a highly potent S-alkylated quinazolin-4(3H)-one analog was observed to halt the cell cycle at the G1 phase in HCT-116 colorectal carcinoma cells. nih.gov

G2/M Phase Arrest: Inhibition of LDHA by related compounds has been shown to induce G2/M cell cycle arrest. nih.gov

This cell cycle blockade prevents cancer cells from proceeding to mitosis, thereby inhibiting their proliferation.

Induction of Programmed Cell Death (Apoptosis) Pathways

Inducing apoptosis is a hallmark of many effective chemotherapeutic agents, and quinazolinone derivatives are no exception. nih.gov They trigger programmed cell death primarily through the intrinsic, or mitochondrial, pathway.

Caspase Activation: Treatment of leukemia cells with quinazolinone analogs leads to the activation of the caspase cascade. This includes the reduction of pro-caspases-3 and -9, which are key initiator and executioner caspases, respectively.

Bax/Bcl-2 Regulation: These compounds can modulate the expression of proteins in the Bcl-2 family. For instance, one triazoloquinazoline derivative was shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of apoptosis.

Mitochondrial Pathway: The induction of apoptosis is often characterized by the loss of mitochondrial membrane potential and the subsequent cytosolic release of cytochrome c. This release is a critical step in the activation of the intrinsic apoptotic pathway. Following its release, cytochrome c participates in the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases.

PARP Cleavage: A downstream indicator of caspase-3 activation and apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a process that has been observed in cells treated with quinazolinone derivatives. spandidos-publications.com

Regulation of Autophagic Processes

Recent research has revealed a complex interplay between apoptosis and autophagy in cells treated with quinazolinone compounds. Autophagy, a cellular degradation and recycling process, can have a dual role, either promoting cell survival or contributing to cell death.

A novel quinazolinone derivative, DQQ , was found to induce both apoptosis and autophagy in human leukemia cells. The study revealed that the induced autophagy was dependent on cytochrome c, indicating a negative feedback loop where cytochrome c regulates autophagy. Another analog, MJ-33 , was shown to induce autophagy-associated apoptosis in 5-fluorouracil-resistant colorectal cancer cells through the inhibition of the AKT/mTOR signaling pathway. spandidos-publications.com The interplay between these two pathways is complex; autophagy often precedes apoptosis and can serve as a critical determinant of the cell's ultimate fate. spandidos-publications.com

Signaling Pathway Perturbations

The biological activities of this compound and its analogs are intrinsically linked to their ability to modulate critical intracellular signaling pathways. These pathways, often dysregulated in various diseases, represent key targets for therapeutic intervention. The quinazoline (B50416) scaffold has proven to be a versatile framework for designing molecules that can selectively interfere with specific signaling cascades, thereby influencing cellular processes such as proliferation, survival, and inflammation. scielo.brnih.gov

Research into bioactive quinazolinone derivatives has revealed their significant impact on several major signaling networks. mdpi.comresearchgate.net Notably, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, has been identified as a primary target for many quinazolinone-based compounds. researchgate.netnih.gov Additionally, evidence suggests the modulation of other pathways, including the STAT6 signaling cascade, which is crucial in immune responses and inflammatory conditions. nih.gov

Perturbation of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently activated signaling networks in human cancers, playing a crucial role in cell growth, proliferation, and survival. nih.govyoutube.com Dysregulation of this pathway is a hallmark of various malignancies, making it a prime target for the development of novel anticancer agents. researchgate.netacs.org Several quinazolinone derivatives have been synthesized and evaluated as potent inhibitors of this cascade. nih.gov

These inhibitors often function by competing with ATP at the kinase domain of PI3K, preventing the phosphorylation and activation of downstream targets. nih.gov The inhibition of PI3K subsequently blocks the activation of Akt and its downstream effectors, including mTOR. researchgate.netyoutube.com The mTOR protein itself is a critical kinase that regulates cell growth, and its inhibition can further augment the antiproliferative effects of blocking the PI3K/Akt pathway. acs.org

Studies have demonstrated that certain quinazoline derivatives can effectively inhibit the phosphorylation of PI3K, Akt, and mTOR proteins in a dose-dependent manner. researchgate.net For instance, compound 7c , a dimorpholinoquinazoline derivative, was shown to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. nih.gov Similarly, compound 8 , a quinazoline-2-indolinone derivative, was found to bind to PI3Kα and suppress the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells. researchgate.net

The following table summarizes the effects of selected quinazolinone analogs on key components of the PI3K/Akt/mTOR pathway:

CompoundTarget(s)Observed EffectCell Line(s)
Compound 7c Akt, mTOR, S6KInhibition of phosphorylation at 125–250 nM. nih.govMCF7
Compound 8 PI3Kα, Akt, mTORInhibition of phosphorylation in a dose-dependent manner. researchgate.netA549, LLC
Quinazolinone-based hydroxamic acids PI3Kγ, PI3KδHighly potent inhibition (IC50 < 10 nM). nih.govMultiple cancer cell lines

Modulation of STAT6 Signaling

The Signal Transducer and Activator of Transcription 6 (STAT6) pathway is a key mediator of Th2-driven inflammation, particularly in allergic diseases like atopic dermatitis. nih.gov Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) activate this pathway, leading to the expression of genes that contribute to inflammation and compromised skin barrier function. nih.gov

A novel quinazoline derivative, SH-340 , has been shown to enhance skin barrier function and suppress inflammatory responses by modulating the IL-4/IL-13-STAT6 signaling pathway. nih.gov Research indicates that SH-340 can suppress the expression of thymic stromal lymphopoietin (TSLP), a key cytokine in atopic dermatitis, by inhibiting the STAT6 pathway. nih.gov This suggests a potential therapeutic application for quinazoline derivatives in managing inflammatory skin conditions. nih.gov

The table below details the research findings related to the modulation of the STAT6 pathway by a quinazoline analog:

CompoundPathwayObserved EffectSignificance
SH-340 IL-4/IL-13-STAT6Suppresses TSLP expression by inhibiting the pathway. nih.govAlleviation of inflammation and restoration of skin barrier function. nih.gov

Academic Biological Evaluation of Quinazolinone Derivatives in Vitro Research Focus

In Vitro Antiproliferative and Cytotoxic Assessment against Cancer Cell Lines

Quinazolinone derivatives have been extensively evaluated for their potential as anticancer agents. researchgate.net In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through cytotoxic effects. researchgate.netnih.gov

A study on novel quinazolinone derivatives with a substituted quinoxalindione at position 3 showed cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines at concentrations ranging from 0.1 to 100 μM. nih.gov Notably, a derivative with a nitro substituent (compound 11g in the study) exhibited the highest cytotoxic activity against the HeLa cell line. nih.gov Another study synthesized new quinazolinone derivatives and tested their cytotoxic effects on SKLU-1 (lung cancer), MCF-7, and HepG-2 (liver cancer) cell lines. researchgate.net One compound, 13e, showed significant cytotoxic effects against all three cell lines, with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. researchgate.net

Further research into quinazolinone-based chalcones revealed cytotoxic activity against HepG-2 and SKLu-1 cell lines. jst.vn Among the synthesized compounds, one derivative (8c) displayed the strongest cytotoxic activity against SKLu-1, with an IC50 value of 8.04 µg/mL. jst.vn Similarly, a series of new quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against SKLU-1, MCF-7, and HepG-2 cell lines, with one compound (8h) showing significant effect with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

The antiproliferative activity of some quinazolinone derivatives has been linked to the inhibition of specific molecular targets. For instance, certain derivatives have shown to be inhibitors of Aurora Kinase A, a key regulator of the cell cycle, and exhibit antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR-TKI. nih.gov Other derivatives have been investigated as potential inhibitors of the AKT signaling pathway, which is often dysregulated in cancer. mdpi.com

The cytotoxic potential of quinazolinone derivatives is often influenced by the nature and position of substituents on the quinazolinone core. For example, the presence of a p-Cl-phenyl moiety has been shown to significantly increase anticancer activity against HCT116 and MCF-7 cell lines. nih.gov Some studies have also indicated that derivatives with electron-withdrawing groups might exhibit enhanced cytotoxic effects. nih.gov

Interactive Table: In Vitro Antiproliferative and Cytotoxic Activity of Selected Quinazolinone Derivatives

Compound ID/Series Cancer Cell Line(s) Key Findings Reference(s)
Quinazolinone-quinoxalindione hybrids MCF-7, HeLa Exhibited cytotoxic activity at 0.1-100 μM. Nitro-substituted derivative was most potent against HeLa. nih.gov
Quinazolinone derivative 13e SKLU-1, MCF-7, HepG-2 Showed significant cytotoxic effect with IC50 values of 9.48, 20.39, and 18.04 µg/mL. researchgate.net
Quinazolinone-based chalcone (B49325) 8c SKLu-1 Displayed the strongest cytotoxic activity with an IC50 value of 8.04 µg/mL. jst.vn
Quinazolinone derivative 8h SKLU-1, MCF-7, HepG-2 Exhibited significant cytotoxic effect with IC50 values of 23.09, 27.75, and 30.19 µg/mL. vnu.edu.vn
BIQO-19 NSCLC cell lines Showed effective antiproliferative activity, including in EGFR-TKI-resistant cells, by targeting Aurora Kinase A. nih.gov

In Vitro Antimicrobial Activity Profiling (Antibacterial, Antifungal, Antibiofilm, Efflux-Pump Inhibition)

The quinazolinone scaffold is a cornerstone in the development of new antimicrobial agents due to its wide spectrum of activity. nih.gov

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the in vitro efficacy of quinazolinone derivatives against a range of pathogenic bacteria and fungi. biomedpharmajournal.orgnih.goveco-vector.com For instance, a series of 2,3,6-trisubstituted quinazolin-4-ones were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). biomedpharmajournal.org The study found that different substitutions on the quinazolinone ring led to varied and, in some cases, excellent antimicrobial activity. biomedpharmajournal.org

Another study investigating new quinazolinone derivatives found that most of the screened compounds exhibited good activity against C. albicans and A. niger. nih.gov Some derivatives also showed significant bacteriostatic activity, particularly against Gram-negative bacteria. nih.gov The presence of a chlorine atom on the side chain of these synthesized compounds was noted to enhance cytotoxicity. nih.gov Furthermore, the antimicrobial potential of quinazolinone derivatives has been highlighted against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com It has been observed that the introduction of a naphthyl radical or an amide group as a substituent can enhance the bacteriostatic effect. eco-vector.com

Antibiofilm and Efflux-Pump Inhibition: Beyond direct antimicrobial action, quinazolinone derivatives are being investigated for their ability to combat antimicrobial resistance mechanisms. Some derivatives have shown potential in disrupting biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.com Additionally, certain quinazoline (B50416) derivatives have been designed and studied as efflux pump inhibitors (EPIs). nih.govnih.gov Efflux pumps are proteins that expel antibiotics from bacterial cells, contributing to multidrug resistance. By inhibiting these pumps, quinazoline derivatives can potentially restore the efficacy of existing antibiotics. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound Series/Type Target Microorganisms Key Findings Reference(s)
2,3,6-trisubstituted Quinazolin-4-ones S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans Varied and potent antimicrobial activity depending on the substitution pattern. biomedpharmajournal.org
Fused pyrolo- and pyridazine-quinazolinones Gram-positive and Gram-negative bacteria, C. albicans, A. niger Good activity against C. albicans and A. niger. Better fungistatic than fungicidal activity. nih.gov
Quinazolin-4(3H)-ones with naphthyl or amide groups S. aureus, S. pneumoniae Enhanced bacteriostatic effects observed with specific substitutions. eco-vector.com

In Vitro Anti-inflammatory Activity Determination

Quinazolinone derivatives have been identified as promising candidates for the development of new anti-inflammatory agents. nih.govrasayanjournal.co.inmdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. nih.gov Several compounds in this series demonstrated potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov For example, compounds 4 and 6 in the study showed strong COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively, which is comparable to the reference drug celecoxib. nih.gov

The anti-inflammatory potential of quinazolinone derivatives has also been assessed using in vitro models such as the denaturation of bovine serum albumin (BSA), which is a marker of protein damage in inflammatory conditions. rasayanjournal.co.in In one study, several synthesized 3-substituted-4-(3H)quinazolinones exhibited significant anti-inflammatory activity in this assay, with 3-(4-bromophenyl)-4-(3H)quinazolinone and 3-(4-methylphenyl)-4-(3H)quinazolinone showing the highest activity. rasayanjournal.co.in

The structural features of quinazolinone derivatives play a crucial role in their anti-inflammatory effects. For instance, substitutions at the 2- and 3-positions of the quinazolinone nucleus have been shown to significantly influence their activity. rsc.org The lipophilic nature of the quinazolinone scaffold is also considered beneficial for designing anti-inflammatory drugs. rsc.org

Interactive Table: In Vitro Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound Series/Type In Vitro Assay Key Findings Reference(s)
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones COX-1/COX-2 inhibition Potent and selective COX-2 inhibition. Compounds 4 and 6 had IC50 values of 0.33 μM and 0.40 μM for COX-2. nih.gov
3-substituted-4-(3H)quinazolinones Protein denaturation (BSA) Significant inhibition of protein denaturation, indicating anti-inflammatory potential. rasayanjournal.co.in
2,3,6-trisubstituted quinazolinones Carrageenan-induced paw edema (in vivo data, for context) Variable anti-inflammatory activity, with some derivatives showing activity higher than phenylbutazone. mdpi.com

In Vitro Antimalarial Efficacy Studies

The emergence of drug-resistant strains of Plasmodium parasites has necessitated the search for new antimalarial agents. Quinazolinone derivatives, inspired by the structure of the natural product febrifugine (B1672321), have shown promise in this area. nih.govijpronline.com

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed and synthesized based on the febrifugine scaffold. nih.gov In vivo studies in mice infected with Plasmodium berghei indicated that these compounds exhibited antimalarial activities. nih.gov While this particular study focused on in vivo screening, it underscores the potential of the quinazolinone core for antimalarial drug development, which is often preceded by in vitro evaluation.

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of quinazolinone derivatives. One study identified a potent inhibitor (19f) that was 95-fold more potent than the initial hit compound and was active against laboratory-resistant strains of malaria. acs.org This compound also demonstrated a fast in vitro killing profile. acs.org The research highlighted that variations in substituents at different positions of the quinazolinone ring could dramatically impact antimalarial activity. acs.org

The antimalarial activity of these compounds is thought to be linked to the quinazolinone moiety of febrifugine, with the nitrogen atom of the piperidine (B6355638) ring and the propyl chain also being important for biological activity. nih.gov

Interactive Table: In Vitro Antimalarial Efficacy of Selected Quinazolinone Derivatives

Compound Series/Type Target/Assay Key Findings Reference(s)
2,3-substituted quinazolin-4(3H)-ones Plasmodium berghei (in vivo) Exhibited antimalarial activity, demonstrating the potential of the scaffold. nih.gov
Quinazolinone-2-carboxamide derivatives P. falciparum (in vitro) Identification of a potent inhibitor (19f) with double-digit nanomolar potency and a fast killing profile. acs.org

Evaluation of Neuroprotective Effects

Quinazolinone derivatives are being explored for their potential in treating neurodegenerative disorders. researchgate.netnih.gov In vitro studies have been conducted to assess their ability to protect neuronal cells from damage.

In one study, a series of quinazolinone derivatives were synthesized and evaluated for their neuroprotective activities in an MPP+ induced SH-SY5Y cell injury model, which is a common in vitro model for Parkinson's disease. researchgate.net Four compounds from this series (6q, 6r, 6u, and 8e) demonstrated promising neural cell protection. researchgate.net The potential mechanisms of action for these compounds were further investigated using molecular docking and reverse docking models. researchgate.net

The therapeutic potential of quinazoline derivatives for Alzheimer's disease has also been reviewed, highlighting their ability to modulate or inhibit key targets such as β-amyloid, tau protein, and cholinesterases. nih.gov This suggests that the quinazolinone scaffold can be a valuable starting point for the design of new drugs for complex neurodegenerative diseases. nih.gov

Interactive Table: In Vitro Neuroprotective Effects of Selected Quinazolinone Derivatives

Compound Series/Type In Vitro Model Key Findings Reference(s)
Quinazolinone derivatives MPP+ induced SH-SY5Y cell injury Four compounds (6q, 6r, 6u, and 8e) showed promising neural cell protection. researchgate.net

Assessment of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.govresearchgate.net Quinazolinone derivatives have emerged as a promising class of DPP-4 inhibitors. nih.gov

Based on the structure of the known DPP-4 inhibitor linagliptin (B1675411), a study was conducted to design, synthesize, and evaluate spiro cyclohexane-1,2'-quinazoline derivatives. nih.gov The DPP-4 enzyme assay revealed that most of the synthesized compounds were significantly more active than linagliptin, with IC50 values in the picomolar to nanomolar range. nih.gov

Another study focused on the design and synthesis of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as potential DPP-4 inhibitors. researchgate.net The biological evaluation of these compounds showed that a derivative bearing a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring had promising inhibitory activity with an IC50 value of 9.25 ± 0.57 µM. researchgate.net

These studies demonstrate the potential of the quinazolinone scaffold in the development of highly potent DPP-4 inhibitors for the treatment of diabetes.

Interactive Table: In Vitro DPP-4 Inhibitory Activity of Selected Quinazolinone Derivatives

Compound Series/Type In Vitro Assay Key Findings Reference(s)
Spiro cyclohexane-1,2'-quinazoline derivatives DPP-4 enzyme assay Most compounds were 102-103 folds more active than linagliptin (IC50: 0.0005-0.0089 nM vs 0.77 nM). nih.gov

Other In Vitro Biological Activities under Investigation

The versatility of the quinazolinone scaffold has led to its investigation in a variety of other biological contexts. nih.goveco-vector.com

Urease Inhibition: Some quinazolinone-based hybrids, particularly those linked with thiadiazole, have been evaluated for their in vitro urease inhibitory activity. nih.gov Urease is a bacterial enzyme implicated in conditions like peptic ulcers and gastritis caused by Helicobacter pylori. One such hybrid compound showed potent urease inhibition with an IC50 value of 1.88 ± 0.17 μg/mL. nih.gov

Antitubercular Activity: The quinazolinone nucleus is also being explored for its potential against Mycobacterium tuberculosis. While many studies focus on in vivo evaluation, the initial screening and structure-activity relationship studies are often conducted in vitro. biomedpharmajournal.org

Antiviral Activity: Quinazolinone derivatives have been reported to possess antiviral properties, including activity against HIV. researchgate.net This opens up another avenue for the therapeutic application of this versatile scaffold.

The broad range of biological activities exhibited by quinazolinone derivatives underscores their importance in medicinal chemistry and drug discovery. Further in vitro studies are crucial for elucidating their mechanisms of action and for the rational design of new and more potent therapeutic agents.

Future Research Directions and Overcoming Challenges in 2 Amino 8 Methyl 1h Quinazolin 4 One Research

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The rational design of next-generation analogs of 2-amino-8-methyl-1H-quinazolin-4-one is a cornerstone of future research, aiming to improve therapeutic efficacy. This process relies heavily on understanding the structure-activity relationships (SAR) that govern how modifications to the quinazolinone core affect biological activity. researchgate.net For instance, research on related quinazolinones has shown that substitutions at various positions can dramatically alter potency and selectivity. biorxiv.org

Key strategies for designing next-generation analogs include:

Target-Oriented Modification : Analogs are designed to fit precisely into the binding site of a specific biological target, such as an enzyme or receptor. For example, quinazolin-4-ones have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key DNA repair enzyme. biorxiv.orgnih.gov It was discovered that while 2-phenyl analogues often show reduced potency against PARPs in general, they can exhibit improved potency and selectivity for tankyrases, a specific type of PARP. biorxiv.org The quinazolin-4-one core typically occupies the nicotinamide (B372718) binding site, while substituents can be modified to exploit adjacent hydrophobic regions for enhanced binding and selectivity. biorxiv.org

Molecular Hybridization : This approach involves combining the quinazolinone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. rsc.org This strategy has been used to develop quinazolinone-based compounds that co-target multiple pathways, such as PI3K/HDAC or PARP-1/BRD4, which can be a powerful strategy in cancer therapy. nih.govnih.gov

Ring Constraining and Bioisosteric Replacement : Introducing conformational rigidity through ring constraints or replacing certain functional groups with bioisosteres can optimize the molecule's interaction with its target and improve its pharmacokinetic properties. researchgate.net The synthesis of complex fused quinazoline (B50416) systems, such as thiazolo[4,5-h]quinazolines, represents an application of this principle to achieve highly potent inhibitors of targets like cyclin-dependent kinases (CDKs). researchgate.net

The synthesis of these rationally designed analogs often involves multi-step sequences. A common synthetic pathway starts with a substituted anthranilic acid, which is acylated and then cyclized to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then react with an appropriate amine to yield the desired substituted quinazolin-4-one. nih.gov

Table 1: Examples of Structure-Activity Relationships in Quinazolinone Analogs This table is interactive. You can sort and filter the data.

Scaffold/Analog Type Target(s) Key Structural Features & SAR Insights Reference(s)
2-Phenyl-quinazolin-4-ones Tankyrases (PARPs) 2-phenyl group extends into a hydrophobic region, improving potency and selectivity over other PARPs. Substitutions on the 8-position can further enhance potency. biorxiv.org
4-Anilinoquinazolines Multiple RTKs (EGFR, VEGFR-2) The 4-anilino moiety is crucial for activity. Electron-withdrawing groups on the aniline (B41778) ring can increase activity. nih.govnih.gov
Quinazolin-4-one Hydroxamic Acids PI3K / HDAC Hybrid molecules incorporating a PI3K inhibitor scaffold (quinazolinone) and an HDAC pharmacophore (hydroxamic acid) via a linker. Potency is sensitive to linker length and composition. nih.gov
Thiazolo[4,5-h]quinazolin-8-amines Cyclin-Dependent Kinases (CDKs) Ring-constrained analogs designed to mimic the binding mode of pyrimidine-based CDK inhibitors, leading to very low nanomolar potency. researchgate.net
2-Substituted-quinazolinones PARP-1 A quinazolin-4-one or 2,4-dione scaffold is required. Small alkyl or aromatic groups at N1 are favored. Electron-donating groups at C-2 are preferred. nih.gov

Strategies for Addressing Biological Resistance Mechanisms

A significant hurdle in the long-term efficacy of many therapeutic agents, particularly in oncology and infectious diseases, is the development of biological resistance. Quinazolinone-based drugs are no exception. nih.govnih.gov Future research must proactively devise strategies to circumvent these resistance mechanisms.

Common resistance mechanisms include:

Target Protein Modification : Mutations in the drug's target protein can alter the binding site, reducing the inhibitor's affinity. This is a well-known issue for tyrosine kinase inhibitors. nih.gov

Drug Efflux : Cancer cells and microbes can upregulate the expression of efflux pumps, such as Breast Cancer Resistance Protein (BCRP), which actively transport drugs out of the cell, lowering their intracellular concentration to sub-therapeutic levels. nih.govnih.gov Some quinazoline derivatives like gefitinib (B1684475) are known substrates for these pumps. nih.gov

Metabolic Inactivation : The drug molecule may be metabolized into an inactive form by cellular enzymes.

Strategies to overcome resistance to this compound and its analogs could include:

Development of Multi-Target Inhibitors : Designing molecules that inhibit multiple biological targets or pathways simultaneously can make it more difficult for resistance to emerge. nih.gov For example, an agent that inhibits both a primary target and an efflux pump could resensitize resistant cells. Quinazoline derivatives have been successfully designed as multi-target inhibitors of several receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov

Inhibition of Resistance-Mediating Proteins : Co-administration of a quinazolinone therapeutic with an inhibitor of a resistance mechanism, such as a BCRP inhibitor, can restore its effectiveness. nih.gov Some quinazolines have themselves been reported to inhibit BCRP. nih.gov

Design of Novel Scaffolds : Developing analogs that bind to the target in a different mode or to a different site (e.g., allosteric inhibitors) can be effective against targets that have developed mutations in the primary binding site. nih.gov

Targeting Novel Pathways : Identifying and targeting entirely new proteins or pathways that are essential for the survival of resistant cells can open up new therapeutic windows. For instance, targeting the bacterial DNA gyrase subunit B (GyrB) is a promising strategy for developing new antibiotics effective against resistant strains like MRSA. nih.gov

Integration of High-Throughput Screening and Advanced Methodologies in Discovery Pipelines

To accelerate the discovery of novel and potent this compound analogs, modern drug discovery pipelines increasingly rely on the integration of high-throughput and advanced methodologies.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of vast libraries of chemical compounds for their ability to modulate a specific biological target. plos.org Quantitative HTS (qHTS) can screen hundreds of thousands of diverse molecules at multiple concentrations to identify novel inhibitor templates. plos.orgnih.govresearchgate.net This approach has been successfully used to identify 8-hydroxyquinolines as histone demethylase inhibitors from a library of ~236,000 compounds. plos.orgnih.gov Such screens could be adapted to identify novel activities for a library of quinazolinone derivatives.

Advanced Assay Development : The success of HTS depends on robust and sensitive assays. A common method involves coupled-enzyme assays where the activity of the target enzyme is linked to a fluorescent or luminescent signal. plos.orgnih.gov For example, the activity of histone demethylases can be measured by coupling the release of formaldehyde (B43269) to the reduction of NAD+ to the fluorescent product NADH. plos.org

Computer-Aided Drug Design (CADD) : Computational techniques are invaluable for prioritizing HTS hits and for the rational design of new analogs. nih.gov Molecular docking can predict how a compound will bind to its target, while cheminformatics can be used to filter large compound libraries and prioritize hits for further testing. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD) : This technique involves screening smaller, low-molecular-weight chemical fragments for weak binding to the target. Hits are then optimized and grown into more potent lead compounds. This can be a more efficient way to explore chemical space compared to traditional HTS.

DNA-Encoded Libraries (DELs) : DEL technology allows for the synthesis and screening of libraries containing billions of molecules, each tagged with a unique DNA barcode. This enables massive parallel screening to identify novel binders to a protein of interest.

Exploration of Underexplored Therapeutic Applications and Novel Biological Targets

While quinazolinones are widely explored for their anticancer and antimicrobial properties, their structural versatility suggests they could be effective against a much broader range of diseases. rsc.orgnih.gov Future research should aim to explore these underexplored applications and identify novel biological targets for this compound derivatives.

Potential new therapeutic areas and targets include:

Neurodegenerative and Psychiatric Disorders : A recent study identified a 2,6-disubstituted quinazolin-4-one derivative as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov This compound showed antipsychotic-like activity in animal models, suggesting a potential application for quinazolinones in treating schizophrenia. nih.gov

Antiviral Agents : Certain quinazoline derivatives have demonstrated activity against viruses like HCV by targeting viral proteases. mdpi.com

Anti-inflammatory and Antioxidant Agents : Many quinazolinone derivatives have shown anti-inflammatory and antioxidant activities. mdpi.comujpronline.com The anti-inflammatory effects can be mediated through various mechanisms, while their antioxidant properties are linked to free radical scavenging capabilities. mdpi.comnih.gov

Targeting Novel Enzymes : Beyond well-established targets like kinases, quinazolinones have shown inhibitory activity against other important enzyme classes. These include histone demethylases, which are epigenetic regulators implicated in cancer, and DNA gyrase, a crucial bacterial enzyme. nih.govplos.org

Table 2: Selected Novel and Underexplored Biological Targets for Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

Target Class Specific Target Potential Therapeutic Application Reference(s)
G-Protein Coupled Receptors mGlu7 Receptor (NAM) Schizophrenia, other CNS disorders nih.gov
DNA Repair Enzymes Tankyrase (PARP family) Cancer biorxiv.org
Bacterial Topoisomerases DNA Gyrase Subunit B (GyrB) Bacterial Infections (including MRSA) nih.gov
Epigenetic Enzymes JMJD2 (KDM4) Histone Demethylases Cancer, Inflammatory Diseases plos.orgnih.gov
Viral Proteases HCV NS3-4A Protease Hepatitis C mdpi.com

Advancements in Environmentally Sustainable Synthesis and Scalability

The transition from a laboratory-scale synthesis to industrial-scale production requires methods that are not only efficient and high-yielding but also environmentally sustainable and cost-effective. "Green chemistry" principles are becoming increasingly important in pharmaceutical manufacturing. toho-u.ac.jp

Recent advancements in the synthesis of the quinazolinone scaffold that are relevant for scalable and sustainable production include:

Catalysis with Earth-Abundant Metals : While palladium catalysts are highly effective, their cost and toxicity are concerns. toho-u.ac.jp Research has focused on using more abundant and less toxic metals like copper, iron, zinc, and manganese to catalyze the formation of the quinazolinone ring. nih.govmdpi.comacs.org

Organocatalysis : The use of small organic molecules as catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid) avoids the use of metals altogether, simplifying purification and reducing heavy metal waste. frontiersin.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. ujpronline.comfrontiersin.org

Alternative Reaction Media : Replacing hazardous organic solvents with greener alternatives like water or biodegradable ethyl lactate (B86563), or performing reactions under solvent-free conditions, significantly reduces environmental impact. frontiersin.orgtoho-u.ac.jpresearchgate.netresearchgate.net

Electrochemical Synthesis : Using electricity to drive chemical reactions is an emerging green methodology that can eliminate the need for chemical oxidants or reductants, generating less waste. researchgate.netacs.org

Table 3: Comparison of Modern Green Synthesis Methodologies for Quinazolinones This table is interactive. You can sort and filter the data.

Methodology Key Features Environmental/Scalability Advantages Reference(s)
Microwave-Assisted Synthesis Uses microwave irradiation for heating. Drastically reduced reaction times, often higher yields, energy efficient. ujpronline.commdpi.comfrontiersin.org
Metal-Catalyzed Reactions (Cu, Fe, Mn) Employs earth-abundant metal catalysts. Lower cost and toxicity compared to precious metals (e.g., Pd, Pt). nih.govmdpi.comacs.org
Organocatalysis Uses small organic molecules as catalysts. Avoids metal contamination, often milder reaction conditions. frontiersin.org
One-Pot Synthesis Multiple reaction steps occur in a single flask. Reduces solvent use, purification steps, and waste; improves atom economy and operational efficiency. aurigeneservices.comresearchgate.netacs.org
Synthesis in Water Uses water as the reaction solvent. Eliminates volatile organic compounds (VOCs); non-toxic, non-flammable, and inexpensive solvent. toho-u.ac.jpresearchgate.netresearchgate.net
Electrochemical Synthesis Uses electricity to drive the reaction. Avoids chemical oxidants/reductants, mild conditions, high selectivity. researchgate.netacs.org
Solvent-Free Reactions Reactants are mixed directly without a solvent. Eliminates solvent waste entirely, simplified workup, cost-effective. frontiersin.orgresearchgate.net

Q & A

Q. What advanced techniques characterize quinazolinone-metal complexes?

  • Methodology :
  • X-ray Absorption Spectroscopy (XAS) : Probe metal coordination geometry (e.g., Cu²⁺ binding to N1 and O4) .
  • EPR Spectroscopy : Detect paramagnetic species in catalytic intermediates .

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